molecular formula C21H19ClFN3O2 B2772525 {6-Chloro-4-[(4-fluorobenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone CAS No. 1326896-02-9

{6-Chloro-4-[(4-fluorobenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone

Cat. No. B2772525
CAS RN: 1326896-02-9
M. Wt: 399.85
InChI Key: XOJPCDWTJDSZNP-UHFFFAOYSA-N
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Description

{6-Chloro-4-[(4-fluorobenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone, also known as CBL0137, is a small molecule compound that has been shown to possess anti-tumor and anti-inflammatory properties. The compound was first synthesized in 2012 and has since been the subject of numerous scientific studies.

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

Quinolines, including morpholin-4-yl quinoline, serve as essential scaffolds for drug development. Researchers have synthesized and functionalized this compound to create potential leads for novel drugs. The pyranoquinoline ring system, a key feature of this molecule, has been investigated for its pharmacological activities .

Antitubercular Activity

Derivatives derived from pyridine and indole, such as (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one , have been studied for their in vitro antitubercular activity. These compounds could potentially contribute to combating tuberculosis .

Synthesis of Biologically Active Compounds

Researchers have explored various synthetic protocols to construct the quinoline scaffold. Classical methods like Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach have been used historically. Additionally, transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols have been employed to functionalize quinolines .

Fluorinated Pyridines

Fluorinated pyridines play a crucial role in medicinal chemistry. The synthesis of fluorinated pyridines involves reactions with chloro-trifluoropyridines or chloro-tetrafluoropyridines. These derivatives exhibit interesting properties and may find applications in drug design and development .

properties

IUPAC Name

[6-chloro-4-[(4-fluorophenyl)methylamino]quinolin-3-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClFN3O2/c22-15-3-6-19-17(11-15)20(25-12-14-1-4-16(23)5-2-14)18(13-24-19)21(27)26-7-9-28-10-8-26/h1-6,11,13H,7-10,12H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOJPCDWTJDSZNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CN=C3C=CC(=CC3=C2NCC4=CC=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{6-Chloro-4-[(4-fluorobenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone

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